
6-(Cyclopentyl)pyridine-2-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cyclopentyl)pyridine-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile building block in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopentyl)pyridine-2-boronic acid pinacol ester typically involves the reaction of 6-bromo-2-cyclopentylpyridine with a boronic acid derivative. The process generally follows these steps:
Metalation: The 6-bromo-2-cyclopentylpyridine is treated with a metalation reagent, such as n-butyllithium, to form an organometallic intermediate.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopentyl)pyridine-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a protic solvent or a catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Protodeboronation: Catalysts such as palladium or nickel, and solvents like methanol or water, are typically employed.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl or substituted alkene compounds.
Protodeboronation: The major product is the corresponding hydrocarbon, with the boronic ester group replaced by a hydrogen atom.
Scientific Research Applications
6-(Cyclopentyl)pyridine-2-boronic acid pinacol ester is utilized in various scientific research fields:
Mechanism of Action
The primary mechanism of action for 6-(Cyclopentyl)pyridine-2-boronic acid pinacol ester involves its role as a boron-containing reagent in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. This process is crucial in the synthesis of various organic molecules, enabling the construction of complex molecular architectures .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- Isopropenylboronic acid pinacol ester
- 6-Quinolineboronic acid pinacol ester
Uniqueness
6-(Cyclopentyl)pyridine-2-boronic acid pinacol ester is unique due to its specific structure, which imparts distinct reactivity and stability. The cyclopentyl group enhances its steric properties, making it suitable for selective reactions, while the pyridine ring provides additional electronic effects that can be leveraged in various synthetic applications .
Properties
Molecular Formula |
C16H24BNO2 |
|---|---|
Molecular Weight |
273.2 g/mol |
IUPAC Name |
2-cyclopentyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-11-7-10-13(18-14)12-8-5-6-9-12/h7,10-12H,5-6,8-9H2,1-4H3 |
InChI Key |
RABRWUASVVDQTC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



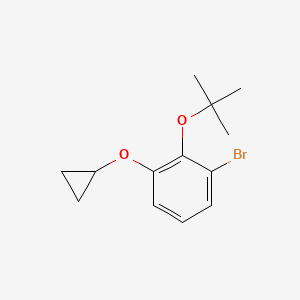


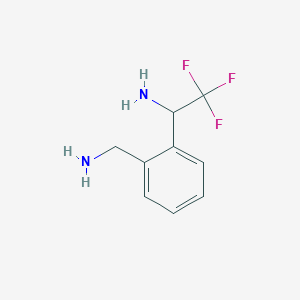
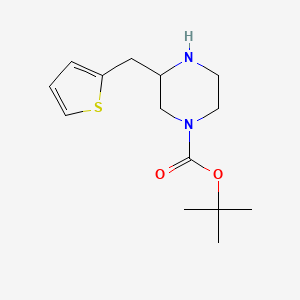
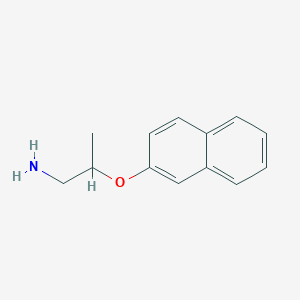

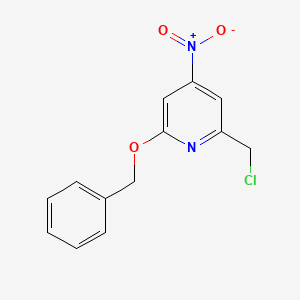

![3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole](/img/structure/B14850773.png)
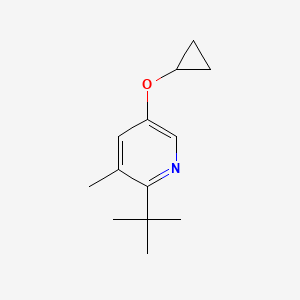
![Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate](/img/structure/B14850804.png)

